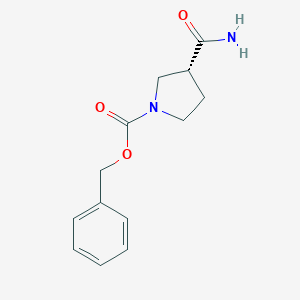

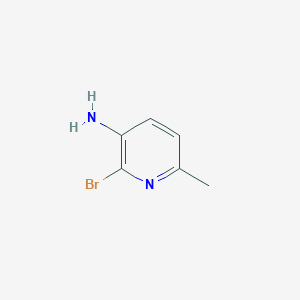

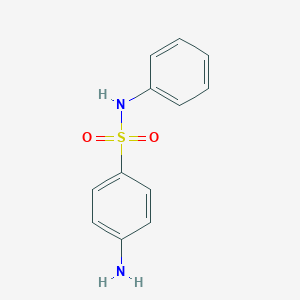

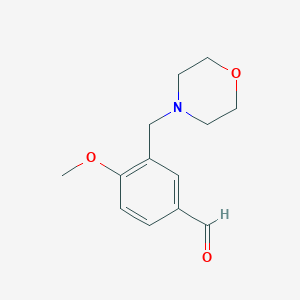

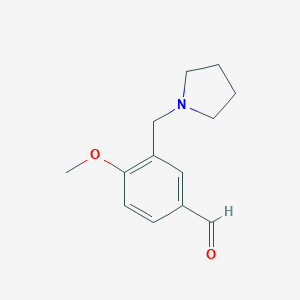

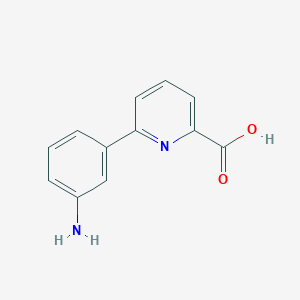

6-(3-Aminophenyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(3-Aminophenyl)picolinic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is offered by several scientific product companies .

Molecular Structure Analysis

The InChI code for 6-(3-Aminophenyl)picolinic acid is 1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) . This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .Aplicaciones Científicas De Investigación

Pharmaceuticals

6-(3-Aminophenyl)picolinic acid: is a compound with potential applications in the pharmaceutical industry. Its structure suggests it could be useful in the synthesis of complex molecules, possibly acting as an intermediate in the creation of new drugs . The presence of both an amine and a carboxylic acid group within the same molecule provides opportunities for creating derivatives that could interact with various biological targets.

Catalysis

In catalysis, 6-(3-Aminophenyl)picolinic acid may serve as a ligand to form metal complexes. These complexes can be used as catalysts in various chemical reactions, including oxidation processes . The ability to form stable complexes with metals can enhance the efficiency of catalytic reactions, which is crucial in industrial chemistry.

Material Science

The compound’s potential in material science lies in its ability to modify surfaces or act as a building block for more complex materials. Its molecular structure could be key in developing new materials with specific electronic or optical properties, which are essential in the creation of sensors or other electronic devices.

Biochemistry

In biochemistry, 6-(3-Aminophenyl)picolinic acid could be used in the study of enzyme interactions and metabolic pathways . Its ability to bind to certain enzymes or receptors can help in understanding biological processes or in the development of biochemical assays.

Agriculture

As a derivative of picolinic acid, 6-(3-Aminophenyl)picolinic acid might have applications in agriculture, particularly in the synthesis of herbicides . The picolinic acid moiety is known for its role in synthetic auxin herbicides, and modifications to this structure can lead to the development of new compounds with herbicidal properties.

Environmental Science

In environmental science, this compound could be investigated for its role in environmental remediation processes. Its chemical properties might make it suitable for use in the degradation of pollutants or in the development of environmentally friendly chemicals.

Analytical Chemistry

6-(3-Aminophenyl)picolinic acid: can be important in analytical chemistry, where it may be used as a standard or reagent in chromatographic methods of analysis . Its well-defined structure and properties allow for its use in the calibration of instruments and in the development of analytical methods.

Industrial Applications

The industrial applications of 6-(3-Aminophenyl)picolinic acid could include its use as a precursor or an additive in chemical manufacturing processes . Its functional groups are reactive, which means it can be involved in various chemical transformations, leading to a wide range of industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 6-(3-Aminophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(3-Aminophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

The compound affects the biochemical pathways involving ZFPs. By disrupting the function of ZFPs, it impacts the processes of viral replication and packaging, as well as normal cell homeostatic functions .

Result of Action

The molecular and cellular effects of 6-(3-Aminophenyl)picolinic acid’s action include the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions . It has been shown to be an anti-viral in vitro and in vivo .

Propiedades

IUPAC Name |

6-(3-aminophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPZUWSRWDJQDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611257 |

Source

|

| Record name | 6-(3-Aminophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Aminophenyl)picolinic acid | |

CAS RN |

1261925-21-6 |

Source

|

| Record name | 6-(3-Aminophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.